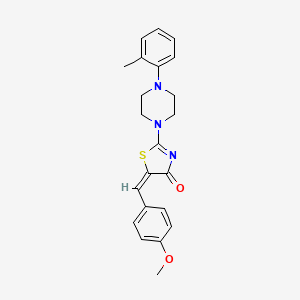

![molecular formula C15H21N5O2 B2483735 3-ethyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 941950-99-8](/img/structure/B2483735.png)

3-ethyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

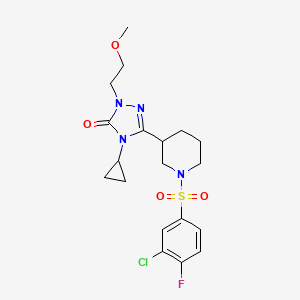

Imidazo[2,1-f]purine-2,4-dione derivatives represent a significant class of compounds, which have been explored for their pharmacological potentials, including serotonin receptor affinity and phosphodiesterase (PDE) inhibitor activities. These compounds are synthesized to study their potential as antidepressant and anxiolytic agents, leveraging their structural similarity to purine analogs.

Synthesis Analysis

The synthesis of imidazo[2,1-f]purine-2,4-dione derivatives involves the creation of N-8-arylpiperazinylpropyl derivatives and amide derivatives, highlighting the compound's versatility in generating a range of pharmacologically active molecules. Various derivatives have been synthesized to explore their potential pharmacological activities, emphasizing the chemical flexibility and applicability of this scaffold in medicinal chemistry (Zagórska et al., 2009).

Molecular Structure Analysis

Molecular docking studies have shown that substitutions at specific positions of the imidazo[2,1-f]purine-2,4-dione nucleus can significantly affect receptor affinity and selectivity, particularly towards serotonin receptors. This underlines the importance of the molecular structure in determining the biological activity of these compounds (Zagórska et al., 2015).

Chemical Reactions and Properties

Imidazo[2,1-f]purine-2,4-dione derivatives undergo various chemical reactions, including N-amination and cycloaddition, to produce a wide array of structurally diverse molecules. These reactions are pivotal for exploring the chemical space around this scaffold and discovering new compounds with potential biological activities (Heim-Riether & Healy, 2005).

Aplicaciones Científicas De Investigación

Receptor Affinity and Antidepressant Activity

A study by Zagórska et al. (2015) explored the synthesis of novel arylpiperazinylalkyl purine-2,4-diones and their affinity for serotoninergic and dopaminergic receptors. They found that compounds with a purine-2,4-dione nucleus generally had higher affinity values, identifying potential 5-HT1A and 5-HT7 receptor ligands with additional affinity for dopamine D2 receptors. This research suggests potential applications in antidepressant and anxiolytic therapies (Zagórska et al., 2015).

Synthesis and Pharmacological Evaluation

Zagórska et al. (2009) synthesized a series of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, showing potent 5-HT(1A) receptor ligands. Preliminary studies indicated potential anxiolytic-like and antidepressant-like activities in mouse models, pointing to the utility of these compounds in developing new therapeutic agents (Zagórska et al., 2009).

Antiviral and Antihypertensive Activity

Research by Nilov et al. (1995) involved the synthesis of 7,8-polymethylenepurine derivatives. They explored these compounds for antiviral and antihypertensive activities, suggesting the potential of such compounds in treating related health conditions (Nilov et al., 1995).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-ethyl-4,7-dimethyl-6-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O2/c1-6-18-13(21)11-12(17(5)15(18)22)16-14-19(7-9(2)3)10(4)8-20(11)14/h8-9H,6-7H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJDHJHKBAJWMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(N=C3N2C=C(N3CC(C)C)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2483652.png)

![1-[1-(Ethoxymethyl)cyclobutyl]methanamine hydrochloride](/img/no-structure.png)

![4-[benzyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2483661.png)

![1-[4-[4-(Hydroxymethyl)phenyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2483664.png)

![(E)-ethyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2483672.png)